4-Chloro-7-phenylquinazoline
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Overview
Description
4-Chloro-7-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. Quinazoline derivatives are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a catalyst. The reaction proceeds through a cyclization process to form the quinazoline ring. The chlorination step is then carried out using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products:
- Quinazoline N-oxides
- Dihydroquinazoline derivatives
- Substituted quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-7-phenylquinazoline involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- 2-Phenylquinazoline
- 4-Methyl-2-phenylquinazoline
- 4-Styrylquinazoline
Comparison: 4-Chloro-7-phenylquinazoline is unique due to the presence of the chlorine atom at the 4-position, which enhances its biological activity and specificity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-7-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-7-6-11(8-13(12)16-9-17-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZBGDLLYHQVSMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl |
Origin of Product |
United States |
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